H-Val-trp-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-trp-OH typically involves the coupling of L-valine and L-tryptophan. One common method is the use of carbodiimide-mediated coupling reactions. In this process, L-valine and L-tryptophan are reacted in the presence of a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide, and a coupling agent like 1-hydroxybenzotriazole. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis is a widely used method, where the peptide is assembled step-by-step on a solid support. This method allows for efficient and high-yield production of the dipeptide .
Chemical Reactions Analysis
Types of Reactions
H-Val-trp-OH undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptide forms.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
H-Val-trp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its angiotensin I-converting enzyme inhibitory activity.
Industry: Utilized in cosmetic formulations for its anti-aging and anti-wrinkle properties
Mechanism of Action
H-Val-trp-OH exerts its effects primarily through the inhibition of angiotensin I-converting enzyme. This enzyme plays a crucial role in the regulation of blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound helps to reduce vasoconstriction and promote blood circulation .
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-tyrosine
- L-Valyl-L-phenylalanine
- L-Valyl-L-leucine
Uniqueness
H-Val-trp-OH is unique due to its potent inhibitory effects on angiotensin I-converting enzyme, which is not as pronounced in other similar dipeptides. Additionally, its combination of valine and tryptophan residues provides distinct chemical and biological properties .
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
LZDNBBYBDGBADK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
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